rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans
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Overview
Description
rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans is a stereoisomeric compound characterized by its unique geometric configuration. This compound belongs to the class of cyclohexane derivatives, where the ethynyl group is attached to the cyclohexane ring, and the carboxylic acid group is positioned trans to the ethynyl group. The term “rac” indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane derivatives, which are functionalized to introduce the ethynyl group.
Functional Group Introduction: The ethynyl group is introduced through reactions such as alkylation or halogenation followed by elimination.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using reagents like carbon dioxide under high pressure and temperature conditions.
Isomer Separation: The trans isomer is separated from the cis isomer using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for carboxylation and advanced separation techniques for isomer purification.
Chemical Reactions Analysis
Types of Reactions
rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The ethynyl group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various cyclohexane derivatives with modified functional groups, such as alcohols, ketones, and substituted cyclohexanes.
Scientific Research Applications
rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in binding interactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- rac-(1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylic acid, trans
- rac-(1r,4r)-4-(trifluoromethoxy)cyclohexan-1-amine hydrochloride, trans
Uniqueness
rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans is unique due to its specific geometric configuration and the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
88075-27-8 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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